molecular formula C23H16ClN3 B12585264 9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline CAS No. 646534-31-8

9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline

Cat. No.: B12585264
CAS No.: 646534-31-8
M. Wt: 369.8 g/mol
InChI Key: JZHCGYRDPFLGFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with chloroacetyl chloride in the presence of a base, followed by cyclization with formamide . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

646534-31-8

Molecular Formula

C23H16ClN3

Molecular Weight

369.8 g/mol

IUPAC Name

9-chloro-5-methyl-2,3-diphenylimidazo[1,2-c]quinazoline

InChI

InChI=1S/C23H16ClN3/c1-15-25-20-13-12-18(24)14-19(20)23-26-21(16-8-4-2-5-9-16)22(27(15)23)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

JZHCGYRDPFLGFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C3=NC(=C(N13)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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